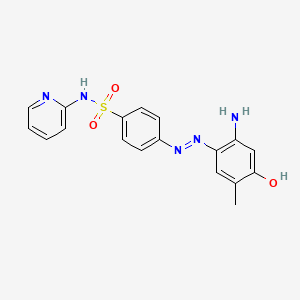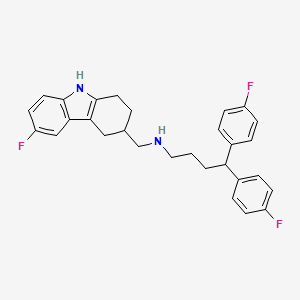
Navarixin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Navarixin tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar las interacciones del receptor de quimiocina y las vías de señalización.
Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la inflamación.
Medicina: Explorado por sus potenciales efectos terapéuticos en el tratamiento de enfermedades inflamatorias, cáncer y enfermedad pulmonar obstructiva crónica.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de quimiocinas
Mecanismo De Acción
Navarixin ejerce sus efectos al unirse e inhibir la activación del receptor de quimiocina de motivo C-X-C 2 y el receptor de quimiocina de motivo C-X-C 1. Esta inhibición evita la activación y el reclutamiento de neutrófilos, lo que reduce la inflamación y modula las respuestas inmunitarias. Los objetivos moleculares incluyen los receptores de quimiocinas, y las vías involucradas están relacionadas con la señalización de quimiocinas y la modulación inmunitaria .
Análisis Bioquímico
Biochemical Properties
Navarixin interacts with the CXCR1 and CXCR2 receptors, which play crucial roles in the chemotaxis of neutrophils to sites of inflammation . The compound acts as a competitive antagonist against these receptors, blocking their activation and subsequent signaling pathways . This interaction disrupts the recruitment of neutrophils, thereby modulating the inflammatory response .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the proliferation of normal cells, while its presence in the tumor microenvironment is associated with increased tumor cell proliferation . In addition, it has been found to decrease absolute neutrophil count within 6-12 hours post-dose .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CXCR1 and CXCR2 receptors, thereby inhibiting their activation . This prevents the downstream signaling pathways associated with these receptors, which include pathways involved in cell proliferation, chemotaxis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause maximal reductions in absolute neutrophil count within 6-12 hours post-dose
Metabolic Pathways
Given its role as a CXCR1 and CXCR2 antagonist, it likely interacts with the biochemical pathways associated with these receptors .
Transport and Distribution
Given its role as a CXCR1 and CXCR2 antagonist, it is likely that it interacts with the transporters or binding proteins associated with these receptors .
Subcellular Localization
As a CXCR1 and CXCR2 antagonist, it is likely that it localizes to the cell membrane where these receptors are typically found .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Navarixin se sintetiza mediante un proceso de varios pasos que implica la formación de intermedios clave
Métodos de Producción Industrial
La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Navarixin experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar óxidos correspondientes.
Reducción: Puede reducirse para formar derivados reducidos.
Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se utilizan reactivos como halógenos y nucleófilos en diversas condiciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos sustituidos con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos Similares
Danirixin: Otro antagonista del receptor de quimiocina de motivo C-X-C 2 con potencial terapéutico similar.
Elubrixin: Un compuesto de clase de urea de diarilo que inhibe selectivamente el receptor de quimiocina de motivo C-X-C 2.
SB225002: Un antagonista selectivo del receptor de quimiocina de motivo C-X-C 2 utilizado en investigación
Singularidad de Navarixin
This compound es único debido a su alta potencia y selectividad para el receptor de quimiocina de motivo C-X-C 2 y el receptor de quimiocina de motivo C-X-C 1. Ha mostrado resultados prometedores en estudios preclínicos y clínicos por sus potenciales efectos terapéuticos en diversas enfermedades inflamatorias y neoplásicas .
Propiedades
Número CAS |
473727-83-2 |
|---|---|
Fórmula molecular |
C23H26N2O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide |
InChI |
InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1 |
Clave InChI |
IXBYSXNOKFHHDR-QGZVFWFLSA-N |
SMILES |
CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
SMILES isomérico |
CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
SMILES canónico |
CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
Apariencia |
White to off-white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO (>40mg/mL) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SCH527123; SCH-527123; SCH 527123; MK-7123; MK7123; MK 7123; PS291822; PS-291822; PS 291822; Navarixin monohydrate; Navarixin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B609352.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)
